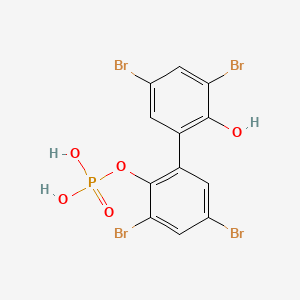
Bromofenofos
Descripción general
Descripción
Bromofenofos is an anthelminthic agent used in veterinary medicine. It is used to treat common liver fluke (Fasciola hepatica) infections in cattle and sheep . It is also known to be teratogenic .
Molecular Structure Analysis
Bromofenofos has the molecular formula C12H7Br4O5P . It has an average mass of 581.771 Da and a monoisotopic mass of 577.676453 Da . The structure of Bromofenofos contains 30 bonds in total, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, 1 aromatic hydroxyl, and 1 phosphate .Physical And Chemical Properties Analysis
Bromofenofos has a molar mass of 581.773 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources.Aplicaciones Científicas De Investigación
Embryolethality and Teratogenic Effects
Bromofenofos, an organophosphorus anthelmintic, has been studied for its effects on embryolethality and teratogenicity in rats. Studies revealed a high embryolethal effect at certain doses, with significant increases in skeletal and internal malformations in fetuses. These malformations included anophthalmia, hydronephrosis, and skeletal abnormalities (Yoshimura & Delatour, 1986); (Yoshimura, 1987).
Comparative Study with Dephosphate Bromofenofos
Research comparing bromofenofos (BF) and dephosphate bromofenofos (DBF) in rats highlighted their embryolethal and teratogenic effects. The study indicated that the embryolethal and teratogenic effects of BF might be due to its metabolite, DBF (Yoshimura, 1987).
Pharmacokinetic Data in Calves
A study on the pharmacokinetics of bromofenofos in calves showed that its metabolite, DBF, binds significantly to plasma protein and can be detected in plasma up to 21 days post-administration (Yoshimura et al., 1990).
Weed Control and Wheat Yield Study
Bromofenofos was also evaluated in agricultural research for weed control and its impact on wheat yield. It was found to be effective in controlling weeds and increasing wheat yield in certain combinations (Baghestani et al., 2007).
Plasma Concentration and Placental Transfer in Rats
Another study focused on the plasma concentration and placental transfer of bromofenofos in rats. It highlighted that the concentration of its metabolite in the conceptus did not exceed 30% of that in maternal plasma, indicating limited transfer across the placenta (Yoshimura & Endoh, 1989).
Topical Treatment with Bromfenac for Retinal Gliosis
In ophthalmology, bromfenac was used in a study to assess its effect on retinal gliosis and inflammation after optic nerve crush. This study suggests the potential of bromfenac in controlling retinal gliosis and release of proinflammatory mediators following a significant insult to the retinal ganglion cell population (Rovere et al., 2016).
Pharmacokinetics and Efficacy in Retinochoroidal Tissues
The pharmacokinetics and efficacy of topical bromfenac in retinochoroidal tissues in rabbits were studied, showing that bromfenac could penetrate these tissues in concentrations sufficient to inhibit COX-2, suggesting a therapeutic benefit for retinochoroidal inflammatory diseases (Kida et al., 2014).
Treating Ocular Pain and Inflammation Beyond Cataract Surgery
A review of bromfenac's use in various ophthalmic indications beyond post-cataract surgery highlighted its safety and effectiveness. The review supports the clinical utility of bromfenac in different ocular disorders, demonstrating its broad applicability in ophthalmology (Schechter, 2019).
Systemic Safety of Bromfenac Ophthalmic Solution
The systemic safety of bromfenac ophthalmic solution 0.09% was assessed, demonstrating neither treatment-related systemic adverse events nor evidence of hepatic toxicity, highlighting its safety profile (Stewart et al., 2007).
Nutraceuticals and Disease Prevention
While not directly related to bromofenofos, the concept of chemoprevention using dietary or herbal chemicals, such as bromofenofos, offers a perspective on its potential application in disease prevention (Gosslau & Chen, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br4O5P/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20/h1-4,17H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYHZEDBTMXYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175746 | |
| Record name | Bromofenofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromofenofos | |
CAS RN |
21466-07-9 | |
| Record name | Bromofenofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21466-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofenofos [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromofenofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromofenofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOFENOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH861Q3CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5r)-5-Hydroxy-4-{2-[(2r,4ar,8ar)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5h)-one](/img/structure/B1207942.png)
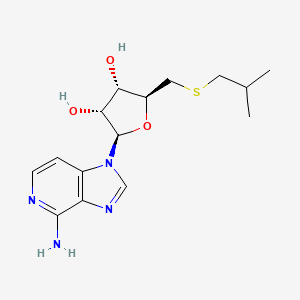
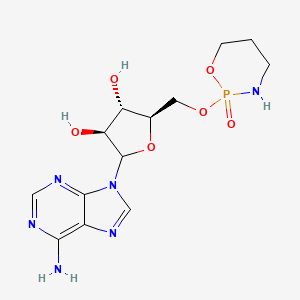

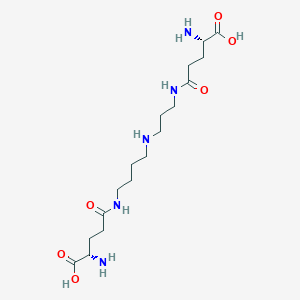
![(5S,5aS,8aR)-5-(1,3-benzodioxol-4-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1207949.png)
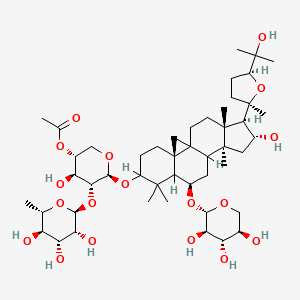

![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)




